molecular formula C14H14F2N4O5S B2482193 2-((difluoromethyl)sulfonyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034357-72-5

2-((difluoromethyl)sulfonyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No. B2482193
CAS RN: 2034357-72-5
M. Wt: 388.35
InChI Key: UOZVQUKOKMZJEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally complex benzamide and sulfonamide derivatives, including compounds similar to our compound of interest, involves multi-step reactions and the incorporation of sulfonyl and triazinyl groups into the benzamide backbone. Such processes often employ reagents like sodium borohydride for reduction and utilize intermediates like pyridinium ylides, highlighting the intricate synthetic routes required to construct these molecules (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure and sulfonamide-sulfonimide tautomerism of triazine derivatives, closely related to the compound , have been studied through spectroscopic methods, X-ray diffraction, and theoretical calculations. Such analyses reveal the conformational preferences and tautomeric equilibrium in these molecules, providing insights into their stability and reactivity (Branowska et al., 2022).

Chemical Reactions and Properties

The reactivity of sulfonamide and benzamide compounds, including fluorinated derivatives, has been explored in various chemical contexts. For instance, fluorinated sulfones are utilized in photoredox-catalyzed trifluoromethylation reactions, indicating the potential for introducing fluorinated groups into complex organic molecules (Zou & Wang, 2017).

Physical Properties Analysis

Investigations into the physical properties of similar compounds, such as stability, crystallinity, and solubility, often require detailed spectroscopic and thermal analyses. The synthesis and characterization of sulfonamide derivatives, for example, involve determining their molecular geometry, vibrational frequencies, and thermal behavior, which are crucial for understanding their physical properties (Sarojini et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for the application of these compounds. Studies on N-substituted benzamide derivatives, for example, explore their electrophysiological activity, indicating potential biomedical applications. Such analyses shed light on the functional capabilities of these molecules and their potential as pharmacological agents or in material science applications (Morgan et al., 1990).

properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O5S/c1-24-13-18-10(19-14(20-13)25-2)7-17-11(21)8-5-3-4-6-9(8)26(22,23)12(15)16/h3-6,12H,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZVQUKOKMZJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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